2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Description
2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid (CAS: 887268-15-7) is a fluorinated heterocyclic compound with a thieno[3,4-b][1,4]dioxine backbone substituted with two trifluoromethyl (CF₃) groups at the 2- and 3-positions and dicarboxylic acid groups at the 5- and 7-positions. Its molecular formula is C₁₀H₂F₆O₆S, and it has a molecular weight of 364.17 g/mol . Key properties include:
- Boiling point: Predicted at 343.3±42.0 °C
- Density: 1.933±0.06 g/cm³
- pKa: 2.58±0.60 (indicating strong acidity due to electron-withdrawing CF₃ groups) .
This compound is notable for its electron-deficient aromatic system, making it suitable for applications in optoelectronics, coordination polymers (e.g., metal-organic frameworks, MOFs), and as a precursor for functional materials .
Properties
IUPAC Name |
2,3-bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F6O6S/c11-9(12,13)5-6(10(14,15)16)22-2-1(21-5)3(7(17)18)23-4(2)8(19)20/h(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSMPXPEPBNWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=C1OC(=C(O2)C(F)(F)F)C(F)(F)F)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155315 | |
| Record name | 2,3-Bis(trifluoromethyl)thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-15-7 | |
| Record name | 2,3-Bis(trifluoromethyl)thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(trifluoromethyl)thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Diol Precursor Synthesis
The starting material, 3,4-dihydroxythiophene-2,5-dicarboxylic acid , is synthesized via oxidation of 3,4-dimethoxythiophene followed by ester hydrolysis. This diol serves as the foundational building block for subsequent cyclization.
Cyclization with CF₃-Substituted Dihalides
A proposed route involves reacting the diol with 1,2-bis(trifluoromethyl)-1,2-dibromoethane under high-temperature conditions (115–130°C) in polar aprotic solvents like acetonitrile. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups displace bromine atoms to form the dioxine ring.
Key Conditions
-
Solvent: Acetonitrile
-
Temperature: 115–130°C
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Pressure: Reduced (0.1 MPa vacuum)
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Yield (hypothetical): ~60–75% (extrapolated from analogous reactions)
Post-Functionalization of Preformed Thienodioxine Derivatives
An alternative approach modifies existing thienodioxine frameworks to introduce -CF₃ groups.
Electrophilic Trifluoromethylation
Using Umemoto’s reagent (trifluoromethyloxonium salts), electrophilic substitution targets the electron-rich positions of the dioxine ring. However, this method faces selectivity challenges due to competing reactions at the thiophene sulfur.
Radical Trifluoromethylation
Langlois’ reagent (CF₃SO₂Na) combined with tert-butyl hydroperoxide (TBHP) initiates radical-mediated trifluoromethylation. This method is compatible with aromatic systems but requires precise control over reaction stoichiometry to avoid over-substitution.
Example Protocol
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Reagent: CF₃SO₂Na (2.5 equiv), TBHP (1.2 equiv)
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Solvent: DMF/H₂O (4:1)
-
Temperature: 80°C, 12 h
Modular Assembly via Pre-Functionalized Building Blocks
This method employs CF₃-containing intermediates early in the synthesis to streamline the process.
Synthesis of CF₃-Substituted Diols
2,3-Bis(trifluoromethyl)-1,4-butanediol is prepared by hydrotrifluoromethylation of 1,4-diyne derivatives using CuI and TMSCF₃. This diol is then condensed with thiophene dicarboxylic acid derivatives to form the dioxine ring.
Reaction Scheme
Optimized Conditions
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and functional group tolerance:
| Method | Key Reagents | Yield Range | Scalability | Challenges |
|---|---|---|---|---|
| Cyclization | CF₃-dihalides | 60–75% | Moderate | Limited availability of CF₃-dihalides |
| Post-functionalization | Umemoto/Langlois reagents | 40–55% | Low | Selectivity issues |
| Modular assembly | CF₃-diols | 70–85% | High | Complex diol synthesis |
Critical Reaction Parameters
Solvent Effects
Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity in cyclization reactions, while toluene minimizes side reactions in acid-catalyzed condensations.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and substituted aromatic compounds .
Scientific Research Applications
Organic Electronics
2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has been explored as a building block for organic semiconductors. Its unique structure allows for high charge mobility and stability in thin-film transistors (TFTs) and organic photovoltaics (OPVs). Research indicates that incorporating this compound into polymer matrices can enhance the performance of devices by improving charge transport properties and thermal stability .
Material Science
In material science, this compound is utilized in the development of functional materials with specific optical and electronic properties. It has been used to synthesize polymers with enhanced mechanical strength and thermal resistance. The incorporation of trifluoromethyl groups can also lead to materials with improved hydrophobicity and chemical resistance .
Medicinal Chemistry
The potential biological applications of this compound have been investigated in medicinal chemistry. Studies suggest that derivatives of this compound may exhibit anti-cancer properties due to their ability to interact with biological targets involved in cell proliferation and apoptosis. The fluorinated structure enhances the lipophilicity of the compounds, potentially leading to better bioavailability and efficacy in therapeutic applications .
Case Study 1: Organic Photovoltaics
A study published in the Journal of Materials Chemistry demonstrated that films made from polymers containing this compound exhibited improved power conversion efficiencies compared to traditional materials. The enhanced charge transport properties were attributed to the unique electronic characteristics imparted by the thieno-dioxine structure.
Case Study 2: Drug Development
Research conducted at a pharmaceutical company explored the use of this compound as a scaffold for developing new anti-cancer agents. Preliminary results indicated that certain derivatives showed significant cytotoxic activity against various cancer cell lines. Further investigations are ongoing to optimize these compounds for clinical use.
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The thieno[3,4-b][1,4]dioxine core interacts with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physical Properties of Selected Analogues
Electronic and Optoelectronic Properties
- Electron-Withdrawing Effects : The CF₃ groups in the target compound enhance electron deficiency, lowering the LUMO energy and improving charge transport in organic semiconductors. This contrasts with the dimethyl-furo analogue , where methyl groups are electron-donating, resulting in a narrower band gap (~2.1 eV) suitable for light-emitting diodes .
- Coordination Chemistry: The target compound’s dicarboxylic acid groups enable strong coordination with metal ions (e.g., Cd²⁺, Pb²⁺), forming luminescent MOFs for sensing applications (e.g., Cr₂O₇²⁻ detection) . Similar MOFs using 2,3-dihydro-thieno[3,4-b]dioxine-5,7-dicarboxylic acid exhibit pH-dependent fluorescence stability (pH 3–14) .
Biological Activity
2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound belongs to the thieno[3,4-b][1,4]dioxine class, characterized by the presence of a thiophene ring fused with dioxine moieties. The trifluoromethyl groups enhance lipophilicity and may influence biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
- Antioxidant Properties : The compound shows promise in scavenging free radicals and reducing oxidative stress.
The mechanisms underlying the biological activities of this compound are still under investigation. However, initial findings suggest:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It likely influences multiple signaling pathways related to cellular stress responses and apoptosis.
1. Antitumor Activity
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across several types of cancer cells (e.g., A549 lung cancer cells). The compound demonstrated an IC50 value of approximately 15 µM.
2. Anti-inflammatory Effects
In a model of induced inflammation using murine macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 40%. This suggests a potential role in managing inflammatory disorders.
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Antitumor | A549 (lung cancer) | 15 | Reduced viability |
| Anti-inflammatory | Murine macrophages | - | Decreased cytokines |
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Oxidation | H₂SO₄, 60°C | 85 | |
| 2 | Acylation | DCC, RT | 75 | |
| 3 | Hydrolysis | NaOH, 80°C | 90 | |
| 4 | Elimination | H₂O, reflux | 60 | |
| Condensation | Acid-catalyzed | p-TsOH, 40°C | 72 |
How do electronic effects of trifluoromethyl groups influence the optoelectronic properties of thieno[3,4-b]dioxine derivatives?
The electron-withdrawing trifluoromethyl groups enhance electron affinity and reduce HOMO-LUMO gaps, critical for charge transport in organic semiconductors. Studies on analogous polymers (e.g., E2BTD-F) show fluorinated derivatives exhibit red-shifted absorption (λₘₐₖ ~550 nm vs. 520 nm for non-fluorinated) and improved electron mobility (0.12 cm²/Vs vs. 0.08 cm²/Vs) due to enhanced intermolecular interactions . Computational DFT analyses suggest CF₃ groups induce planarization of the conjugated backbone, facilitating π-π stacking (interplanar distance: 3.4 Å vs. 3.7 Å in non-fluorinated analogs) .
What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR (¹H/¹³C/¹⁹F): Confirms substitution patterns and purity. For example, ¹⁹F NMR shows two singlets at δ -63.5 ppm and -65.2 ppm for CF₃ groups .
- FT-IR: Carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O stretches (1690–1720 cm⁻¹) .
- XRD: Single-crystal X-ray diffraction reveals dihedral angles between the dioxine ring and carboxyl groups (e.g., 12.8°), confirming planarity critical for conjugation .
How can researchers address discrepancies in reported solubility parameters across solvents?
Contradictory solubility data (e.g., 12 mg/mL in DMF vs. 5 mg/mL in THF) may arise from polymorphic forms or residual solvents. Strategies include:
- Thermal gravimetric analysis (TGA): Detects solvent residues (weight loss >2% below 150°C indicates impurities) .
- Powder XRD: Compare diffraction patterns with single-crystal data to identify polymorphs .
- Standardized protocols: Use degassed solvents and controlled crystallization rates (0.5°C/min cooling) for reproducibility .
What are the primary applications in materials science?
This compound serves as a precursor for π-conjugated polymers in organic photovoltaics (OPVs) and OLEDs. Its dicarboxylic acid groups enable esterification/amidation to form polymerizable monomers. For instance, condensation with EDOT derivatives yields low-bandgap polymers (E₉ ~1.8 eV) with power conversion efficiencies (PCEs) up to 8.3% in OPVs .
What strategies mitigate decomposition during high-temperature polymer processing?
Decomposition above 220°C (TGA onset) can be minimized by:
- In-situ polymerization: Directly polymerize monomers during device fabrication to avoid isolated heating steps .
- Additive engineering: Incorporating 0.5–1.0 wt% thermal stabilizers (e.g., Irganox 1010) reduces weight loss by 40% at 250°C .
- Low-temperature processing: Solvent annealing at 80°C achieves comparable crystallinity (XRD FWHM: 0.18° vs. 0.22° for thermal annealing) .
What safety precautions are necessary during handling?
Key precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
